5-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-2-methylsulfanylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3S2/c1-12-4-3-9-23(11-12)28(25,26)14-7-5-13(6-8-14)21-17(24)16-15(19)10-20-18(22-16)27-2/h5-8,10,12H,3-4,9,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXDUBFLHXRZMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC(=NC=C3Cl)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a pyrimidine core and various functional groups. This article explores its biological activities, including antibacterial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 469.0 g/mol. The presence of the chloro group, sulfonyl phenyl group, and methylsulfanyl group contributes to its chemical reactivity and potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H25ClN4O3S2 |
| Molecular Weight | 469.0 g/mol |
| IUPAC Name | This compound |
| CAS Number | 879938-54-2 |
Antibacterial Activity
Research has indicated that compounds with similar structural features often exhibit significant antibacterial properties. For instance, derivatives containing the piperidine nucleus have been associated with antibacterial action against various strains such as Staphylococcus aureus and Escherichia coli . The sulfonamide functionality enhances the compound's interaction with bacterial enzymes, potentially inhibiting their activity.
Case Study:
In a study evaluating the antibacterial efficacy of related compounds, several derivatives were tested against common pathogens. The results demonstrated that modifications to the piperidine structure significantly influenced antibacterial potency, suggesting a promising avenue for developing new antibiotics .
Anticancer Activity
The compound's structural components suggest potential activity against cancer cells. Similar pyrimidine derivatives have been shown to inhibit tumor growth by targeting specific pathways involved in cell proliferation .
Research Findings:
A study highlighted that compounds similar to this compound exhibited moderate tumor growth inhibition in vitro. These findings indicate that this compound could be further explored as a lead candidate in cancer therapy .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies are crucial for understanding the therapeutic potential of compounds in treating conditions like Alzheimer's disease and urinary tract infections.
Table: Enzyme Inhibition Activity
Comparison with Similar Compounds
Key Structural Variations and Molecular Properties
The following table summarizes structural analogs and their distinguishing features:
Functional Group Analysis
Sulfanyl Substituents: Methylsulfanyl (Target): Offers moderate hydrophobicity and steric bulk. Ethylsulfanyl (): Increased lipophilicity (+14 g/mol vs. Isopropylsulfanyl (): Greater steric hindrance, which may impede binding to narrow active sites but improve selectivity . Benzylsulfanyl (): Introduces aromaticity, enhancing π-π interactions but significantly increasing molecular weight (+92 g/mol vs. target) .
Sulfonyl-Linked Groups: 3-Methylpiperidin-1-yl (Target): The methyl group on piperidine enhances solubility via basic nitrogen while adding minimal steric bulk. 4-Methylpyrimidin-2-yl (): Aromatic heterocycle may engage in hydrogen bonding or stacking interactions, differing from piperidine’s aliphatic nature .
Halogen Substituents: Chloro (Target): Smaller and less polarizable than bromo (), favoring tighter binding in sterically constrained environments.
Pharmacological Implications
- Lipophilicity : Ethylsulfanyl and benzylsulfanyl analogs () are more lipophilic, which may improve blood-brain barrier penetration but reduce aqueous solubility.
- Target Selectivity : The 3-methylpiperidin-1-yl group (Target) balances solubility and steric effects, whereas pyrimidine-linked sulfonamides () may favor kinase targets due to aromatic stacking.
- Synthetic Feasibility : Piperidin-1-yl sulfonyl derivatives (Target, ) are synthetically accessible via sulfonylation, while pyrimidinyl sulfonamides () require multi-step functionalization .
Research Findings and Trends
- Crystallography : highlights intermolecular interactions (e.g., hydrogen bonding) in sulfonamide analogs, suggesting similar packing behavior in the target compound .
- SAR Studies : Methyl-to-ethyl substitutions (Target vs. ) show incremental changes in bioactivity, while bulkier groups (e.g., isopropyl, ) often reduce potency but improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
